

Application Notes and Protocols: Washing and Drying of Crude Tert-Butyl Chloride

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Compound of Interest

Compound Name: 2-Chloro-2-methylpropane

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This document provides a detailed protocol for the purification of crude tert-butyl chloride through a sequential washing and drying process. The described methodology is essential for removing unreacted starting materials, acidic byproducts, and water to obtain a pure product suitable for subsequent synthetic applications.

Quantitative Data Summary

The following table summarizes typical quantities and results for the purification of tert-butyl chloride, derived from common laboratory-scale synthesis procedures.

Parameter	Value	Notes
Starting Material	Crude tert-butyl chloride	Assumed to be synthesized from tert-butanol and HCl.
Washing Solution 1	Water	Used to remove the bulk of residual acid and water-soluble impurities. [1] [2] [3]
Washing Solution 2	5% Sodium Bicarbonate (NaHCO ₃) Solution	Neutralizes remaining hydrochloric acid. [1] [4] Vigorous gas evolution (CO ₂) is expected. [2] [5]
Washing Solution 3	Saturated Sodium Chloride (Brine) Solution	Removes residual water from the organic layer. [2] [6] [7]
Drying Agent	Anhydrous Calcium Chloride (CaCl ₂) or Anhydrous Magnesium Sulfate (MgSO ₄) or Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Used to remove final traces of water from the tert-butyl chloride. [1] [4] [8] [9] [10] [11]
Typical Yield	78-88% (based on initial tert-butanol)	Yields can vary based on reaction and purification efficiency. [1] Other reported yields include 30% and 47.90%. [12] [13]
Product Boiling Point	49.5–52°C	The collected fraction during distillation. [1]

Experimental Protocol: Washing and Drying of Crude Tert-Butyl Chloride

This protocol details the post-synthesis workup of crude tert-butyl chloride. It is assumed the synthesis was performed by reacting tert-butanol with concentrated hydrochloric acid, resulting in a two-phase mixture. The upper organic layer is the crude tert-butyl chloride.[\[5\]](#)[\[6\]](#)

Materials and Reagents:

- Crude tert-butyl chloride in a separatory funnel
- Deionized water
- 5% (w/v) Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (brine) solution[7]
- Anhydrous calcium chloride (pellets) or anhydrous magnesium sulfate (powder)[11]
- Separatory funnel
- Erlenmeyer flasks
- Beakers
- Gravity funnel and fluted filter paper (if using MgSO_4)[9]

Procedure:

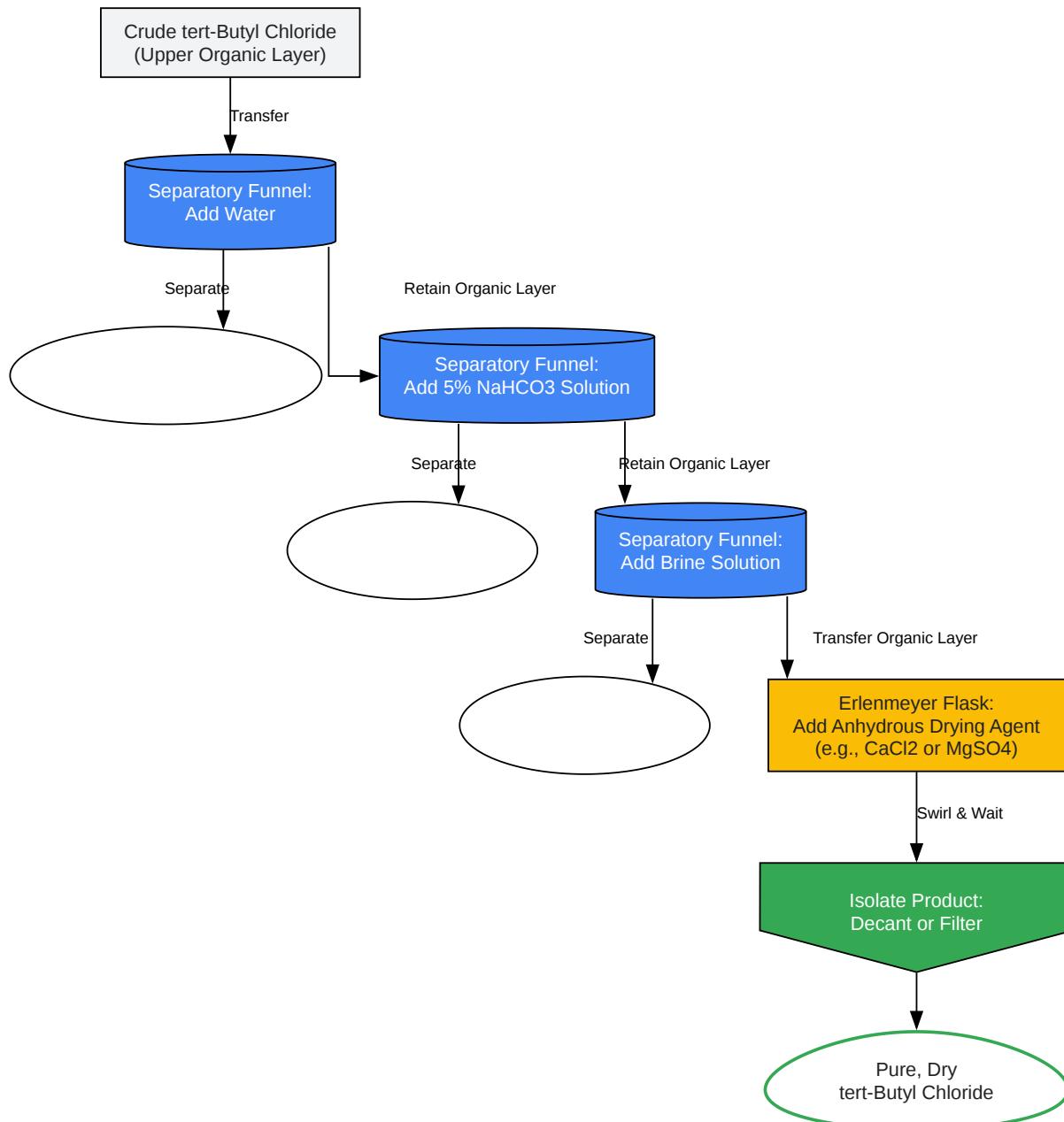
- Separation of Layers:
 - Allow the crude reaction mixture to stand in a separatory funnel until two distinct layers have separated.[1][4] The upper layer is the crude tert-butyl chloride, and the lower layer is the aqueous acid layer.[6]
 - Carefully drain and discard the lower aqueous layer.
- Water Wash:
 - To the organic layer remaining in the separatory funnel, add an equal volume of deionized water.
 - Stopper the funnel, invert it, and open the stopcock to vent any pressure.
 - Shake the funnel gently for 1-2 minutes, venting frequently to prevent pressure buildup.[2][9]

- Allow the layers to separate completely.
- Drain and discard the lower aqueous layer.
- Neutralization with Sodium Bicarbonate:
 - Add an equal volume of 5% sodium bicarbonate solution to the organic layer in the separatory funnel.[\[1\]](#)
 - Caution: This step will generate carbon dioxide gas.[\[5\]](#) Swirl the funnel gently without the stopper first to allow for initial gas evolution.
 - Stopper the funnel and shake very gently, with immediate and frequent venting (after every 2-3 shakes) by inverting the funnel and opening the stopcock.
 - Once the pressure subsides, shake more vigorously for 1-2 minutes.
 - Allow the layers to separate.
 - Drain and discard the lower aqueous layer.
- Brine Wash:
 - Add an equal volume of saturated sodium chloride (brine) solution to the organic layer.[\[6\]](#)
 - Shake the funnel for 1-2 minutes with periodic venting. The brine wash helps to remove the majority of the dissolved water from the organic layer.[\[2\]](#)[\[7\]](#)
 - Allow the layers to separate.
 - Drain and discard the lower aqueous layer.
- Drying the Crude Product:
 - Transfer the washed tert-butyl chloride from the top of the separatory funnel into a clean, dry Erlenmeyer flask.
 - Add a small amount (a few spatula tips) of a suitable drying agent, such as anhydrous calcium chloride or anhydrous magnesium sulfate.[\[1\]](#)[\[9\]](#)[\[14\]](#)

- Swirl the flask. If the drying agent clumps together, it indicates the presence of water, and more should be added in small portions until some of the agent remains free-flowing.[14]
- Allow the flask to stand for 10-15 minutes to ensure complete drying. The liquid should be clear, not cloudy.[9]
- Isolation of the Pure Product:
 - If using anhydrous calcium chloride pellets, carefully decant the dried tert-butyl chloride into a clean, dry collection flask.
 - If using a powdered drying agent like anhydrous magnesium sulfate, remove it by gravity filtering the solution through a fluted filter paper into a clean, dry collection flask.[9]
 - The resulting clear liquid is purified tert-butyl chloride, which can be further purified by distillation if required.

Visual Workflow

The following diagram illustrates the logical flow of the washing and drying protocol for crude tert-butyl chloride.

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Caption: Workflow for the purification of crude tert-butyl chloride.

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